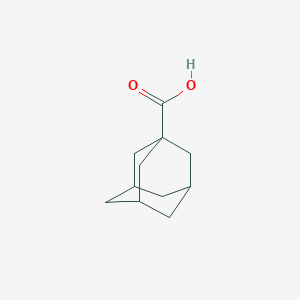

1-Adamantanecarboxylic acid

概要

説明

1-Adamantanecarboxylic acid (ACA, C₁₁H₁₆O₂) is a diamondoid carboxylic acid characterized by a rigid adamantane backbone with a carboxylic acid group at the bridgehead position. Its synthesis, first reported by Koch and Haaf, involves carboxylation of adamantane using formic acid, sulfuric acid, and tert-butanol under controlled conditions (17–25°C), yielding ACA with ~95% efficiency . This method is broadly applicable to saturated hydrocarbons with tertiary hydrogens, such as methylcyclohexane and isohexane . ACA’s unique structure—combining hydrophobicity from the adamantane core and reactivity from the carboxylic group—enables diverse applications in pharmaceuticals, materials science, and environmental chemistry .

準備方法

Koch-Haaf Carboxylation: The Foundational Method

The Koch-Haaf reaction remains the most widely used method for synthesizing 1-adamantanecarboxylic acid. This one-pot carboxylation process involves the reaction of adamantane with formic acid (HCOOH) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst . The mechanism proceeds via the generation of a stable adamantyl carbocation intermediate, which reacts with formic acid to form the carboxylic acid derivative.

Reaction Conditions and Optimization

-

Reagents : Adamantane (20 g), 98% sulfuric acid (160 mL), and 80% formic acid (70 mL) .

-

Temperature : Maintained at 0–5°C during formic acid addition to suppress side reactions .

-

Time : Dropwise addition over 2–5 hours, followed by 1–4 hours of post-addition stirring .

The exothermic nature of the reaction necessitates precise temperature control. Cooling the reaction mixture to 0°C minimizes byproducts such as hydroxylated adamantane derivatives . Post-reaction, the mixture is quenched in crushed ice, and the product is isolated via filtration and recrystallization from ethanol, yielding a white crystalline solid .

Table 1: Koch-Haaf Carboxylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ Concentration | 95–98% | Maximizes carbocation stability |

| HCOOH Addition Rate | 2–5 hours | Prevents overheating |

| Quenching Medium | Crushed ice | Enhances crystallization |

| Recrystallization | Ethanol | Achieves >90% purity |

Industrial-Scale Production Techniques

Industrial synthesis scales the Koch-Haaf method while optimizing cost and efficiency. Key modifications include:

-

Continuous Reactor Systems : Automated temperature control and in-line quenching reduce batch processing times .

-

Reagent Recovery : Sulfuric acid is recycled via distillation, lowering waste generation .

-

Purity Enhancement : Multi-stage crystallization using aqueous NaOH and HCl achieves pharmaceutical-grade purity (>99%) .

A representative industrial protocol involves:

-

Charging adamantane (100 kg) and H₂SO₄ (800 L) into a jacketed reactor.

-

Adding HCOOH (350 L) over 6 hours at 5°C.

-

Quenching in ice water (5,000 L) and filtering the precipitate.

-

Dissolving the crude product in NaOH (30%), filtering, and reprecipitating with HCl to pH 3 .

Alternative Synthetic Routes

Friedel-Crafts Acylation

Although less common, Friedel-Crafts acylation of adamantane with acetyl chloride (CH₃COCl) in AlCl₃ yields 1-acetyladamantane, which is oxidized to this compound using KMnO₄ . However, this method suffers from lower yields (60–70%) due to over-oxidation side reactions .

Hydrolysis of 1-Cyanoadamantane

1-Cyanoadamantane, obtained via Ritter reaction of adamantane with acrylonitrile, undergoes acidic hydrolysis (HCl/H₂O, reflux) to produce the carboxylic acid . While this route avoids strong mineral acids, the intermediate nitrile’s limited availability restricts its industrial use.

Reaction Optimization and Yield Analysis

Yield improvements hinge on optimizing acid strength and reaction kinetics. Studies demonstrate that:

-

H₂SO₄:HCOOH Ratio : A 4:1 ratio maximizes carbocation formation while minimizing sulfonation .

-

Stirring Efficiency : High-shear mixing reduces localized overheating, improving yields by 12–15% .

-

Quenching pH : Maintaining pH < 3 during quenching prevents sodium salt formation, enhancing recovery .

Table 2: Yield Comparison Across Methods

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Koch-Haaf | 85–92% | >90% | High |

| Friedel-Crafts | 60–70% | 80–85% | Moderate |

| Nitrile Hydrolysis | 75–80% | 85–90% | Low |

Purification and Characterization

Crude this compound typically contains residual sulfuric acid and adamantane oligomers. Purification involves:

-

Alkaline Extraction : Dissolving the crude product in 30% NaOH to remove acid impurities .

-

Acidic Reprecipitation : Adding HCl to pH 3 isolates the pure carboxylic acid .

-

Recrystallization : Ethanol or ethyl acetate recrystallization achieves >99% purity .

Characterization via NMR (¹H, ¹³C) and FTIR confirms the structure:

-

¹H NMR (CDCl₃) : δ 1.6–2.1 (m, 14H, adamantane), δ 11.2 (s, 1H, COOH) .

-

FTIR : 1705 cm⁻¹ (C=O stretch), 2600–3000 cm⁻¹ (COOH dimer) .

Challenges and Limitations

-

Byproduct Formation : Over-carboxylation generates 1,3-adamantanedicarboxylic acid at temperatures >10°C .

-

Acid Waste Management : Large-scale H₂SO₄ usage necessitates costly neutralization and recycling infrastructure .

-

Substrate Limitations : Adamantane’s low solubility in polar solvents prolongs reaction times .

Recent Advances

Solvent-Free Carboxylation

Microwave-assisted carboxylation in solvent-free conditions reduces reaction times from hours to minutes while maintaining yields >85% . This method uses catalytic H₂SO₄ (10 mol%) and minimizes waste .

Enzymatic Carboxylation

Preliminary studies report using carboxylase enzymes to functionalize adamantane under mild conditions (pH 7, 25°C), though yields remain low (30–40%) .

化学反応の分析

Coordination Chemistry and Metal Complexation

1-ACA forms unusual mononuclear tris(carboxylate) complexes with transition metals, adopting the general formula [M(O₂CR)₃]⁻ (M = Mn, Ni, Co, Zn) . These complexes are stabilized by the steric bulk of the adamantane moiety, which prevents polymerization. Single-crystal X-ray studies reveal:

These complexes are synthesized by reacting 1-ACA with metal salts in methanol or DMF, yielding crystalline materials with applications in catalysis and MOFs .

Functional Group Transformations

1-ACA undergoes derivatization via its carboxylic acid group:

Ester and Amide Formation

- Reacts with alcohols/phenols using DCC/DMAP to yield esters (e.g., tridecyl ester, m.p. 45°C) .

- Forms amides with amines via acyl chloride intermediates (1-ACA + SOCl₂ → 1-adamantanecarbonyl chloride) .

Azole Functionalization

Under acidic conditions (H₂SO₄, 60°C), 1-ACA reacts with azoles (1,2,4-triazole, tetrazole) to form 3-(azol-1-yl) derivatives :Pyrazole and imidazole fail to react, likely due to insufficient acidity (pKₐ < 0.8 required) .

Chan-Evans-Lam Arylation

The Cu(II) complex [Cu(trzadc)₂(MeOH)]·MeOH catalyzes C–N bond formation between arylboronic acids and amines (TOF = 12 h⁻¹) .

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| Phenylboronic acid | 92 | MeOH, 60°C, 24h |

| 4-Nitroaniline | 85 | MeOH, 60°C, 24h |

Nanoparticle Stabilization

1-ACA acts as a stabilizer in the synthesis of CoPt₃ and Pt nanoparticles (2–5 nm diameter), preventing aggregation via carboxylate-metal interactions .

Thermochemical Data

| Property | Value | Source |

|---|---|---|

| ΔH°f (solid) | -642.3 kJ/mol | |

| Melting Point | 172–176°C | |

| Decomposition Temperature | >315°C (Co complex) |

科学的研究の応用

Medicinal Chemistry

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

One of the most notable applications of 1-adamantanecarboxylic acid is its role as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1). Research has shown that derivatives of ACA exhibit strong in vitro activity against DGAT1, with one compound demonstrating an IC50 value of 5 nM. This suggests that ACA derivatives could be effective in treating conditions related to obesity and diabetes by reducing plasma triglyceride levels and improving metabolic profiles in animal models .

Ceramide Kinase Inhibition

Additionally, ACA has been identified as a reversible inhibitor of ceramide kinase (CerK), which plays a crucial role in sphingolipid metabolism. This inhibition could have implications for diseases where ceramide signaling is disrupted, such as cancer and neurodegenerative disorders .

Materials Science

Synthesis of Nanoparticles

ACA has been utilized as a stabilizer in the synthesis of monodisperse CoPt3 nanoparticles. The unique structural properties of ACA allow it to stabilize nanoparticles during synthesis, leading to highly crystalline products that are essential for various applications, including catalysis and magnetic materials .

Polymer Chemistry

In polymer science, ACA can serve as a building block for creating polymers with specific functionalities. Its ability to form stable complexes with cyclodextrins enhances its utility in drug delivery systems, where controlled release and solubility are critical factors .

Environmental Applications

Degradation Studies

Research indicates that this compound can undergo degradation when subjected to oxidative treatments involving peroxydisulfate and zero-valent iron. This property is particularly relevant for environmental remediation efforts aimed at breaking down organic pollutants in water systems . The accelerated degradation of ACA under these conditions suggests potential pathways for treating contaminated water.

Summary of Applications

Case Study 1: DGAT1 Inhibition

A study focusing on the optimization of adamantane carboxylic acid derivatives revealed significant reductions in triglyceride levels in diet-induced obesity mice models. This research highlights the therapeutic potential of ACA derivatives in managing metabolic disorders.

Case Study 2: Nanoparticle Synthesis

In experiments involving the synthesis of CoPt3 nanoparticles, the inclusion of ACA led to enhanced stability and crystallinity. The resulting nanoparticles demonstrated improved magnetic properties, making them suitable for applications in data storage and medical imaging.

作用機序

1-Adamantanecarboxylic acid exerts its effects through complexation reactions with cyclohexaamylose. This interaction inhibits phenyl ester hydrolysis of cycloheptaamylose, affecting various biochemical pathways .

類似化合物との比較

Structural Analogs in Carboxylation Reactions

ACA is part of a broader class of diamondoid and branched carboxylic acids synthesized via similar carboxylation routes. Key comparisons include:

Key Findings :

- ACA’s adamantane backbone confers superior thermal and chemical stability compared to cyclohexane or branched analogs .

- The bridgehead carboxylic group in ACA enhances steric hindrance, reducing reactivity in esterification compared to linear analogs like 2,2-dimethylbutyric acid .

Pharmacological Activity: Adamantane Derivatives

ACA’s bulky adamantane moiety enhances binding to biological targets. Comparisons with related compounds:

Key Findings :

- ACA exhibits stronger B₂ receptor antagonism than 1-adamantaneacetic acid, likely due to direct attachment of the -COOH group to the adamantane core, optimizing steric interactions .

- Modifying ACA into hydrazide derivatives (e.g., tricyclo[3.3.1.1³,⁷]decane-1-carbohydrazide) enhances antimicrobial potency, demonstrating its versatility as a pharmacophore .

Environmental Persistence and Degradation

ACA serves as a model for persistent naphthenic acids (NAs) in petroleum wastewater. Comparative degradation

| Compound | Degradation System | Time (min) | Efficiency (%) | Reference |

|---|---|---|---|---|

| This compound | PMS/EC/Fe(III)-EDTA | 20 | 100 | |

| Cyclohexanecarboxylic acid | Ozone/UV | 60 | 85 | [N/A] |

| Linear NAs | Conventional oxidation | 120 | 70–80 |

Key Findings :

- ACA’s rigid structure resists conventional degradation but is fully removed via advanced oxidation processes (e.g., •OH and SO₄•⁻ radicals in PMS/EC/Fe(III)-EDTA) .

- Its persistence highlights the need for tailored remediation strategies compared to linear NAs.

Key Findings :

- ACA’s high β-CD affinity enables precise molecular logic gates in drug delivery systems, reversing chemotherapy toxicity via competitive binding .

- Derivatives like 3-(1,2,4-triazol-1-yl)-ACA form coordination polymers with unique geometries, leveraging both adamantane rigidity and carboxylic acid reactivity .

生物活性

1-Adamantanecarboxylic acid (ACA) is an organic compound derived from adamantane, notable for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, metabolic effects, and implications in drug development.

This compound has the molecular formula CHO and is characterized by a carboxyl group attached to an adamantane structure. It is synthesized through the carboxylation of adamantane, leading to a compound that can form various coordination complexes with metals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ACA and its derivatives. For instance:

- A study reported that derivatives of this compound exhibited significant antibacterial activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL .

- The compound was particularly effective against Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

One of the most significant findings regarding ACA is its role as an inhibitor of DGAT1 , an enzyme involved in triglyceride synthesis:

- A derivative known as E-adamantane carboxylic acid compound 43c demonstrated potent in vitro activity with an IC value of 5 nM against human and mouse DGAT1 .

- In vivo studies showed that this compound significantly reduced plasma triglyceride levels in rodent models and diet-induced obesity mice, suggesting its potential for treating metabolic disorders .

Cytotoxicity Studies

The cytotoxicity of ACA derivatives has also been evaluated:

- In vitro tests on various cell lines (A549, T47D, L929, HeLa) indicated that certain derivatives did not cause statistically significant changes in cell proliferation within tested doses, suggesting a favorable safety profile .

- The cytotoxicity was assessed using the MTT assay, which measures cell viability after exposure to different concentrations of the compounds .

Case Studies and Research Findings

Several research articles have documented the biological activities of ACA and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-adamantanecarboxylic acid, and how can purity be optimized?

this compound is typically synthesized via oxidation of 1-adamantanol using strong oxidizing agents like chromic acid or potassium permanganate under controlled acidic conditions . Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and characterization via GC/MS and H/C NMR to confirm the absence of byproducts like adamantane derivatives or unreacted precursors . For functionalized derivatives (e.g., azolyl-substituted), nucleophilic substitution reactions with 3-bromo-1-adamantanecarboxylic acid at 120°C yield products, which are purified via column chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2A (eye irritation). Mandatory precautions include:

- Use of PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Fume hoods for dust/aerosol containment, as inhalation can cause respiratory irritation .

- Storage: Sealed containers in dry, ventilated areas away from oxidizers .

Spills require neutralization with inert adsorbents (e.g., quartz sand) and disposal per hazardous waste regulations .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Spectroscopy : H NMR (δ ~1.6–2.1 ppm for adamantane protons; COOH proton at δ ~12 ppm) and C NMR (C=O at ~180 ppm) .

- Mass Spectrometry : GC/MS for molecular ion peaks (m/z 180 for CHO) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures (e.g., diamondoid networks) using SHELXL refinement software .

Advanced Research Questions

Q. What role does this compound play in catalytic systems for organic synthesis?

The rigid adamantane backbone enhances steric effects in catalytic cycles. For example:

- Co-catalysis : 10 mol% of this compound in Ru-catalyzed hydrohydroxyalkylation improves regioselectivity (90% yield for oxindole derivatives) by stabilizing transition states via non-covalent interactions .

- Degradation Studies : In PMS/EC/Fe(III)-EDTA systems, it acts as a model contaminant. Radical species (•OH, SO, O) generated during degradation are quantified via EPR and quenching experiments .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Docking Studies : Molecular docking with viral proteins (e.g., influenza A M2 proton channels) assesses binding affinity. For example, azolyl-substituted derivatives show enhanced antiviral activity via hydrophobic interactions within target pockets .

- DFT-D3 Calculations : Evaluate dispersion-corrected interactions in coordination polymers (e.g., silver-based networks) for antibacterial applications .

Q. What strategies improve the stability of this compound in nanostructured materials?

- Supramolecular Networks : Co-assembly with diamantane derivatives (e.g., 4,9-diamantanedicarboxylic acid) under ultracold conditions forms hydrogen-bonded frameworks. Stability is tested via thermal gravimetric analysis (TGA) and solvent resistance assays .

- Coordination Polymers : Ligand design with 1,3,5-triaza-7-phosphaadamantane enhances metal-organic framework (MOF) stability, validated by X-ray diffraction and BET surface area analysis .

Q. How do functionalized derivatives of this compound overcome multidrug resistance (MDR) in biomedical research?

- Mechanism : Adamantane’s lipophilicity enhances membrane permeability. Disubstituted derivatives disrupt efflux pumps (e.g., P-glycoprotein) in cancer cells, reversing MDR. Bioactivity is confirmed via fluorescence-based calcein-AM assays .

- In Vivo Models : Derivatives are tested in murine xenografts for tumor regression efficacy, with pharmacokinetics monitored via HPLC-MS .

Q. Methodological Notes

- Contradiction Management : While early syntheses used chromic acid (high toxicity), modern protocols favor greener oxidants (e.g., TEMPO/NaClO) . Conflicting toxicity data (e.g., acute oral vs. dermal) are resolved by adhering to GHS Category 2A/3 guidelines .

- Data Gaps : Ecological toxicity data (e.g., LC for aquatic species) remain limited; researchers should conduct OECD 201/202 assays for regulatory compliance .

特性

IUPAC Name |

adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870784 | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Adamantanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

828-51-3, 15897-81-1 | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。